molecular formula C14H17NO4 B2616910 (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-hydroxypiperidin-1-yl)methanone CAS No. 1156974-83-2

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-hydroxypiperidin-1-yl)methanone

Cat. No.: B2616910
CAS No.: 1156974-83-2
M. Wt: 263.293
InChI Key: NPPDFNLRXUWHCM-UHFFFAOYSA-N
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Description

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-hydroxypiperidin-1-yl)methanone is a complex organic compound featuring a benzo-dioxin ring fused with a piperidine moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. Its unique structure allows for diverse chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-hydroxypiperidin-1-yl)methanone typically involves multi-step organic reactions One common method starts with the formation of the benzo-dioxin ring through a cyclization reaction

    Cyclization Reaction: The benzo-dioxin ring can be synthesized by reacting catechol with ethylene glycol under acidic conditions to form the 1,4-dioxin ring.

    Nucleophilic Substitution: The piperidine ring is introduced by reacting the benzo-dioxin intermediate with a piperidine derivative in the presence of a base such as sodium hydride.

    Final Coupling: The final step involves coupling the hydroxypiperidine with the benzo-dioxin intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Solvent recycling and purification steps are also crucial to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the piperidine ring can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The hydrogen atoms on the aromatic ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-hydroxypiperidin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound are investigated for their potential use as anti-inflammatory, anti-cancer, and neuroprotective agents. The presence of both the benzo-dioxin and piperidine rings contributes to its biological activity.

Industry

In the industrial sector, this compound is explored for its use in the development of new materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-hydroxypiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The benzo-dioxin ring can intercalate with DNA, while the piperidine moiety can interact with protein active sites, modulating their activity. This dual interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
  • 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
  • Methyl 4-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-2,4-dioxobutanoate

Uniqueness

Compared to similar compounds, (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-hydroxypiperidin-1-yl)methanone is unique due to the presence of both the benzo-dioxin and piperidine rings. This dual-ring structure provides a versatile platform for chemical modifications and enhances its potential for diverse applications in various fields.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-(4-hydroxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-11-3-5-15(6-4-11)14(17)10-1-2-12-13(9-10)19-8-7-18-12/h1-2,9,11,16H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPDFNLRXUWHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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